4-[2-[[[7-(2-Quinolinylmethoxy)-2-naphthalenyl]sulfonyl]amino]ethyl]benzoic acid
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Overview
Description
4-[2-[[[7-(2-Quinolinylmethoxy)-2-naphthalenyl]sulfonyl]amino]ethyl]benzoic acid is a complex organic compound with a molecular formula of C30H24N2O4. This compound is known for its unique structure, which includes a quinoline moiety, a naphthalene ring, and a benzoic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[[[7-(2-Quinolinylmethoxy)-2-naphthalenyl]sulfonyl]amino]ethyl]benzoic acid typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the naphthalene ring through a sulfonylation reaction. The final step involves the coupling of the benzoic acid group to the intermediate product. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization, distillation, and chromatography are employed to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-[[[7-(2-Quinolinylmethoxy)-2-naphthalenyl]sulfonyl]amino]ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
4-[2-[[[7-(2-Quinolinylmethoxy)-2-naphthalenyl]sulfonyl]amino]ethyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique structure and potential biological activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-[[[7-(2-Quinolinylmethoxy)-2-naphthalenyl]sulfonyl]amino]ethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The quinoline and naphthalene moieties are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-[2-[[7-(2-Quinolinylmethoxy)-2-naphthyl]carbonylamino]ethyl]benzoic acid: Similar structure but with a carbonyl group instead of a sulfonyl group.
4-[[4-(2-Quinolinylmethoxy)phenyl]sulfonyl]benzoic acid: Similar structure but with a phenyl ring instead of a naphthalene ring.
Uniqueness
4-[2-[[[7-(2-Quinolinylmethoxy)-2-naphthalenyl]sulfonyl]amino]ethyl]benzoic acid is unique due to its combination of a quinoline moiety, a naphthalene ring, and a benzoic acid group. This unique structure contributes to its potential biological activities and makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C29H24N2O5S |
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Molecular Weight |
512.6 g/mol |
IUPAC Name |
4-[2-[[7-(quinolin-2-ylmethoxy)naphthalen-2-yl]sulfonylamino]ethyl]benzoic acid |
InChI |
InChI=1S/C29H24N2O5S/c32-29(33)23-7-5-20(6-8-23)15-16-30-37(34,35)27-14-11-21-10-13-26(17-24(21)18-27)36-19-25-12-9-22-3-1-2-4-28(22)31-25/h1-14,17-18,30H,15-16,19H2,(H,32,33) |
InChI Key |
ZQINSCREWSCVMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC4=C(C=C3)C=CC(=C4)S(=O)(=O)NCCC5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
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